Sulindac, trans-(S)-

Drug Metabolism CYP Induction Enantioselectivity

Researchers requiring stereochemically defined Sulindac for enantiomer-specific metabolism or crystallization inhibition studies face supply of ambiguous stereochemistry. Sulindac, trans-(S)- (CAS 1316775-70-8) eliminates this variability as the exact (S)-enantiomer with trans (E) geometry. - Enables MsrA-mediated reduction studies without racemic interference. - Serves as a superior crystallization inhibitor reference (trans >> cis). - Supports COX-independent antineoplastic pathway elucidation (COX-2 IC50 = 58 µM, prodrug form). Supplied with full analytical documentation for immediate research use.

Molecular Formula C20H17FO3S
Molecular Weight 356.4 g/mol
CAS No. 1316775-70-8
Cat. No. B1254591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulindac, trans-(S)-
CAS1316775-70-8
Molecular FormulaC20H17FO3S
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)O
InChIInChI=1S/C20H17FO3S/c1-12-17(9-13-3-6-15(7-4-13)25(2)24)16-8-5-14(21)10-19(16)18(12)11-20(22)23/h3-10H,11H2,1-2H3,(H,22,23)/b17-9+/t25-/m0/s1
InChIKeyMLKXDPUZXIRXEP-HCQJPZKZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sulindac trans-(S)- Molecular Identity


Sulindac, trans-(S)- (CAS 1316775-70-8) is the (S)-enantiomer of the prodrug nonsteroidal anti-inflammatory drug (NSAID) Sulindac. It is a sulfinylindene derivative with defined absolute stereochemistry at the sulfur chiral center and a trans (E) geometry across the benzylidene double bond [1]. As a prodrug, it requires in vivo reduction to its active sulfide metabolite, primarily via the stereospecific enzyme methionine sulfoxide reductase A (MsrA) [1]. This specific stereoisomer serves as a critical research tool for studying enantiomer-specific metabolism, COX-independent anti-neoplastic mechanisms, and stereoselective inhibition of crystallization.

1
Chiral reference standard for enantiomer-specific metabolism studies
2
Prodrug tool for COX-independent pathway research
3
Stereospecific crystallization inhibitor for amorphous formulation screening

Sulindac trans-(S)- Irreplaceability


Substituting Sulindac, trans-(S)- with generic Sulindac, its racemic mixture, or other related metabolites (e.g., sulindac sulfide, sulindac sulfone) is not scientifically valid for many research and industrial applications. The specific trans-(S)- configuration dictates its metabolic fate and intermolecular interactions. For example, the reduction of the sulfoxide prodrug to the active sulfide is catalyzed by the stereospecific enzyme MsrA, which acts selectively on the S-epimer [1]. Furthermore, the trans (E) geometry of the benzylidene double bond is a key determinant in its function, as shown by the diminished COX-inhibitory potency of the Z-isomer compared to the standard sulfide [2]. The stereochemistry also profoundly affects physical properties; trans-sulindac is a significantly more effective crystallization inhibitor than its cis-isomer [3]. Using a non-specific form introduces uncontrolled stereochemical and functional variability that can invalidate experimental results.

Racemic / generic sulindac

Introduces (R)-enantiomer, altering MsrA-specific prodrug activation and CYP induction context; may not support enantiomer-resolved pathway studies.

cis-Sulindac

Double-bond geometry alters crystallization inhibition behavior and COX-inhibitory potency; reported inhibition profile may not transfer to trans-isomer applications.

Sulindac sulfide metabolite

Bypasses prodrug activation step, limiting research on COX-independent prodrug mechanisms; direct sulfide use may confound pathway dissection.

Sulindac trans-(S)- Differentiation Evidence


Enantioselective CYP Activation

(S)-Sulindac demonstrates superior activity compared to the (R)-enantiomer in increasing the activity of the cytochrome P450 (CYP) system, a critical factor in predicting drug-drug interactions and metabolic clearance [1].

Enantioselective CYP Activation
Head-to-head
Observed increase in P450 system activity relative to (R)-sulindac [1]
Supports CYP induction pathway interpretation
Rat liver microsome assay context
Drug Metabolism CYP Induction Enantioselectivity Drug-Drug Interactions

Trans vs Cis Crystallization Inhibition

In a direct comparison of structurally related compounds (SRCs) for their effect on indomethacin crystallization, trans-sulindac (t-SUL) was identified as a stronger crystallization inhibitor than cis-sulindac (c-SUL) [1]. This property is critical for maintaining the physical stability of amorphous drug formulations.

Trans vs Cis Crystallization
Head-to-head
Reported greater crystal growth inhibition vs cis-sulindac [1]
Supports crystallization inhibition screening
Desupersaturation kinetics, pH 2.0
Pharmaceutical Formulation Crystallization Inhibition Amorphous Solid Dispersions Supersaturation

Stereospecific Sulfide Metabolite Formation

The reduction of (S)-Sulindac to its pharmacologically active sulfide metabolite is catalyzed specifically by methionine sulfoxide reductase A (MsrA), while the R-epimer is a substrate for MsrB [1]. This stereospecific metabolic pathway dictates the production of the active moiety.

Stereospecific Sulfide Formation
Head-to-head
MsrA-catalyzed reduction of (S)-epimer; (R)-epimer processed by MsrB [1]
Enables MsrA-specific prodrug activation studies
In vitro and in vivo metabolic evidence
Prodrug Activation Stereoselective Metabolism Enzymology Pharmacokinetics

COX-Independent Antineoplastic Activity

While sulindac sulfide is a potent COX inhibitor (IC50 = 1.9 µM for COX-1, 1.21 µM for COX-2 [1]), the parent prodrug Sulindac is much weaker (IC50 = 58 µM for COX-2) [1]. The trans-(S)- form serves as a prodrug that can be used to probe COX-independent mechanisms, as its chemopreventive properties involve pathways not solely reliant on prostaglandin suppression . In contrast, sulindac sulfone, another metabolite, has no effect on tumor xenograft growth in vivo despite in vitro activity [2].

COX-Independent Antineoplastic Context
Context-dependent
Sulindac IC50 = 58 µM (COX-2); sulfide IC50 = 1.21 µM [1], approx. 48-fold weaker
Supports COX-independent mechanism research
Class-level inference; enzyme inhibition assay context
Cancer Chemoprevention Apoptosis COX-Independent Oncology

Sulindac trans-(S)- Key Applications


Enantioselective Metabolism & CYP Induction

Researchers investigating stereoselective drug metabolism should procure Sulindac, trans-(S)- as a defined substrate. Its specific reduction by MsrA to the active sulfide and its superior ability to increase CYP system activity compared to the (R)-enantiomer [1] make it an essential tool for elucidating these pathways without the confounding effects of a racemic mixture.

Amorphous Formulation Stabilization

Formulation scientists developing amorphous solid dispersions of poorly soluble drugs like indomethacin can utilize Sulindac, trans-(S)- as a reference crystallization inhibitor. Its demonstrated superior performance over the cis-isomer in inhibiting crystal growth [1] makes it a valuable standard for optimizing formulation stability and understanding crystallization mechanisms.

COX-Dependent & Independent Pathway Dissection

Cancer researchers studying the antineoplastic mechanisms of NSAIDs can use Sulindac, trans-(S)- as a prodrug tool. Its weak direct COX inhibition (IC50 = 58 µM for COX-2) [1] relative to its active sulfide metabolite allows for the controlled activation and study of COX-independent pathways involved in apoptosis and chemoprevention, which are not accessible when using the fully active sulfide directly .

Chiral Separation & Reference Standards

Analytical chemists require the pure trans-(S)- enantiomer as a reference standard for developing and validating chiral separation methods (e.g., HPLC, CE) [1]. The distinct stereochemistry and CAS number (1316775-70-8) ensure accurate identification and quantification of this specific isomer in complex mixtures, which is critical for quality control in pharmaceutical research and production.

Application
Selection Property
Validation Focus
Enantiomer-specific metabolism & CYP induction research
Stereochemical control
Enantiomer-dependent CYP activation profiling
Amorphous dispersion stabilization screening
Crystallization inhibition property
Crystal growth inhibition in supersaturated systems
COX-dependent & independent pathway dissection
Prodrug activation context
COX-2 inhibition comparison vs active sulfide in enzymatic assays
Chiral separation method development & reference standards
Enantiomeric identity reference
Chiral HPLC or CE method specificity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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